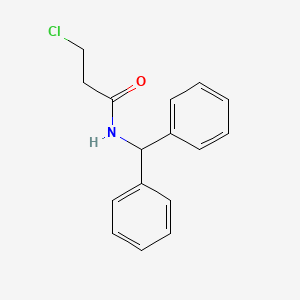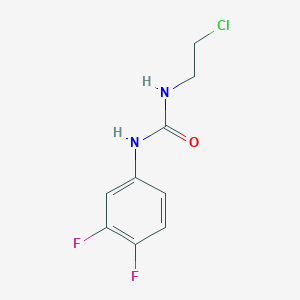
5-Chloro-7-iodo-8-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-iodo-8-methoxyquinoline: is a quinoline derivative characterized by the presence of chlorine, iodine, and methoxy functional groups attached to the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-iodo-8-methoxyquinoline typically involves the halogenation and methoxylation of quinoline derivatives. One common method includes the iodination of 5-chloro-8-methoxyquinoline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Chloro-7-iodo-8-methoxyquinoline can undergo nucleophilic substitution reactions where the halogen atoms (chlorine or iodine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the methoxy group.
Coupling Reactions: It can also be involved in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include derivatives with various functional groups replacing the halogens.
Oxidation Products: Products may include quinoline derivatives with oxidized methoxy groups.
Coupling Products: Complex quinoline derivatives with extended conjugation or additional aromatic rings.
Aplicaciones Científicas De Investigación
Biology and Medicine: The compound has been studied for its potential antimicrobial and anticancer properties. It can act as a metal chelator, binding to metal ions and potentially disrupting biological processes in pathogens or cancer cells .
Industry: In the industrial sector, 5-Chloro-7-iodo-8-methoxyquinoline can be used in the synthesis of dyes, pigments, and other materials that require specific electronic or optical properties .
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-iodo-8-methoxyquinoline involves its ability to chelate metal ions such as zinc and copper. By binding to these metal ions, the compound can interfere with metal-dependent biological processes, potentially leading to antimicrobial or anticancer effects. The chelation process can disrupt the function of metalloenzymes or the stability of metal-containing structures in cells .
Comparación Con Compuestos Similares
5-Chloro-8-hydroxy-7-iodoquinoline (Clioquinol): Known for its antimicrobial properties and used in topical antiseptics.
8-Hydroxyquinoline: A parent compound with broad applications in metal chelation and as a precursor for various derivatives.
Uniqueness: 5-Chloro-7-iodo-8-methoxyquinoline is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and binding properties. The methoxy group also adds to its distinct chemical behavior compared to other quinoline derivatives .
Propiedades
IUPAC Name |
5-chloro-7-iodo-8-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClINO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODYZPGSHFTXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1N=CC=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2928858.png)
![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2928861.png)
![2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide](/img/structure/B2928862.png)


![(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B2928866.png)


![2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2928873.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2928874.png)
![2-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2928875.png)
![methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2928876.png)

![3-[(Diethylamino)methyl]-4-ethoxyaniline](/img/structure/B2928878.png)
